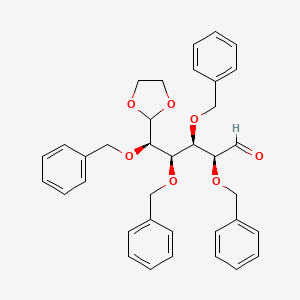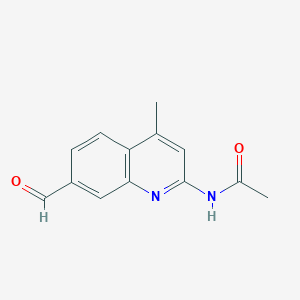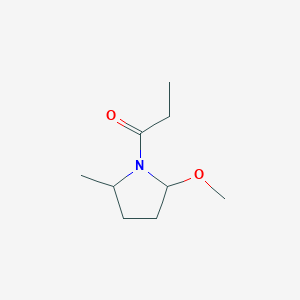
1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes amino, hydroxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one typically involves the reaction of 3-amino-4-hydroxy-5-methoxybenzaldehyde with ethanone under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted phenols, quinones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one exerts its effects involves interactions with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with cellular receptors to modulate biological processes. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar in structure but lacks the amino group.
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Contains additional methoxy groups.
3-Hydroxyacetophenone: Lacks the amino and methoxy groups
Uniqueness: 1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-(3-amino-4-hydroxy-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H11NO3/c1-5(11)6-3-7(10)9(12)8(4-6)13-2/h3-4,12H,10H2,1-2H3 |
InChI Key |
IUNMWEWGPNPEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B12864650.png)
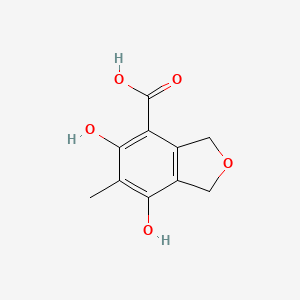
![6-Bromo-9,9-dimethyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12864658.png)
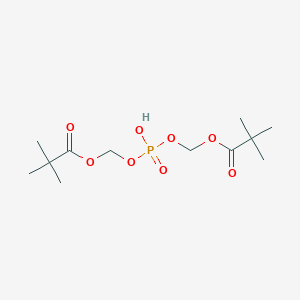
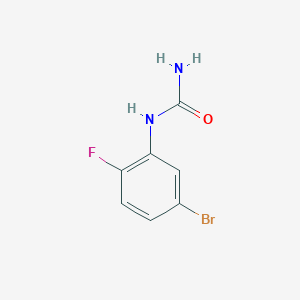
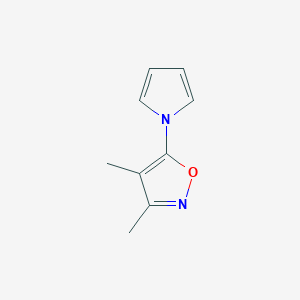
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B12864682.png)
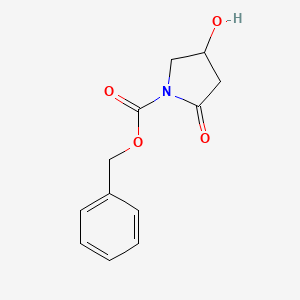
![2-(Methylthio)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12864694.png)
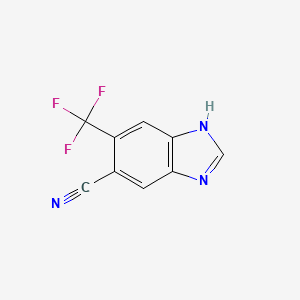
![6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12864697.png)
